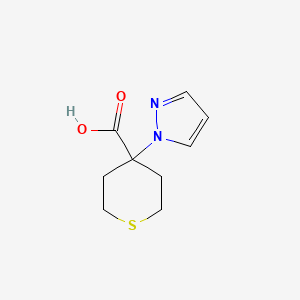![molecular formula C17H14N2O5 B7628363 [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate, also known as MOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOB is a derivative of oxadiazole and benzoic acid, and its synthesis method involves the condensation of 2,4-dihydroxybenzoic acid with 2-amino-5-methylphenyl-1,2,4-oxadiazole in the presence of a coupling agent.
作用机制
The mechanism of action of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This compound has been found to increase the activity of superoxide dismutase (SOD) and catalase, which are enzymes that protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of inflammation. This compound has also been found to protect cells from oxidative stress and DNA damage.
实验室实验的优点和局限性
One advantage of using [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate in lab experiments is its ability to form stable complexes with metal ions, which can be useful in drug delivery systems. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate, including:
1. Further studies on the mechanism of action of this compound, particularly its interactions with metal ions and antioxidant enzymes.
2. Investigation of the potential use of this compound in drug delivery systems, including the development of new this compound-based drug delivery systems.
3. Studies on the environmental impact of this compound, including its toxicity and biodegradability.
4. Exploration of the potential use of this compound in materials science, including the development of new this compound-based materials with unique properties.
5. Investigation of the potential use of this compound in agriculture, including its effects on plant growth and disease resistance.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in various scientific fields. Its synthesis method involves the condensation of 2,4-dihydroxybenzoic acid with 2-amino-5-methylphenyl-1,2,4-oxadiazole in the presence of a coupling agent. This compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities, and has potential use in drug delivery systems. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
合成方法
The synthesis of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate involves the reaction of 2,4-dihydroxybenzoic acid with 2-amino-5-methylphenyl-1,2,4-oxadiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction yields this compound as a white crystalline solid with a melting point of 220-222°C.
科学研究应用
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
属性
IUPAC Name |
[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-10-4-2-3-5-12(10)16-18-15(24-19-16)9-23-17(22)13-7-6-11(20)8-14(13)21/h2-8,20-21H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAXLFXIUXLGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)COC(=O)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)


![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)


![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)



![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)
